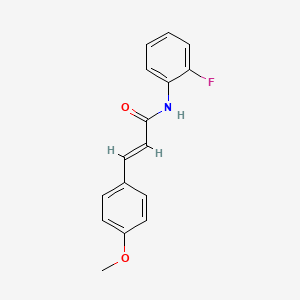

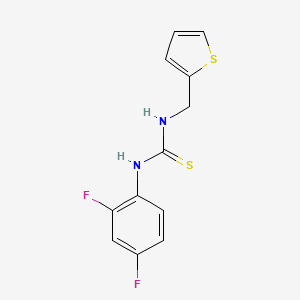

![molecular formula C16H13NO5 B5556807 2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5556807.png)

2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to "2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide" often involves multi-step organic reactions, including functionalization of chromene derivatives and the introduction of acetamide groups. For example, derivatives such as N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide have been synthesized, evaluated for their anti-HIV activity using the MTT method, showing moderate to potent activity against wild-type HIV-1 (Bhavsar et al., 2011). Such syntheses typically involve the condensation of chromene derivatives with various amides or amines under controlled conditions.

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by the presence of a chromene core substituted with methoxy and acetamide functionalities. The crystal structure analysis reveals detailed geometric configurations, such as planar structures and intermolecular interactions, including hydrogen bonding. For instance, studies on related compounds like 2-acetamido-N-benzyl-2-(methoxyamino)acetamides have detailed their crystal structures, highlighting linear and bent chain conformations due to different amide group orientations (Camerman et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving "2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide" derivatives can include nucleophilic substitutions, condensations, and cyclizations, often aimed at introducing or modifying functional groups to enhance biological activity or to probe reaction mechanisms. These reactions leverage the reactivity of the acetamide moiety and the chromene core's ability to undergo various transformations.

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystallinity, are crucial for understanding their behavior in different environments, which is essential for their application in medicinal chemistry. The detailed physical characterization aids in the optimization of synthesis and purification processes, ensuring the production of high-purity compounds for further studies.

Chemical Properties Analysis

The chemical properties of these compounds, such as their reactivity towards specific reagents, stability under various conditions, and their ability to participate in hydrogen bonding, are fundamental aspects that influence their utility in chemical syntheses and potential pharmaceutical applications. Investigations into their chemical behavior can reveal insights into their mechanism of action, interaction with biological targets, and overall efficacy as therapeutic agents.

Scientific Research Applications

Synthetic Procedures and Pharmacological Importance

The compound 2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide, due to its structural resemblance to 6H-benzo[c]chromen-6-ones, plays a critical role in the synthesis and pharmacological research of bioactive compounds. 6H-Benzo[c]chromen-6-ones are core structures in various secondary metabolites with significant pharmacological activities. The synthetic methodologies for these compounds involve sophisticated reactions such as Suzuki coupling, reactions with 3-formylcoumarin, and radical-mediated cyclization, which underscore the chemical versatility and potential medicinal applications of related compounds (Mazimba, 2016). These methodologies not only highlight the compound's relevance in synthetic organic chemistry but also its potential as a precursor for pharmaceuticals targeting various diseases.

Environmental and Biological Implications

Research on similar structures to 2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide has shown a wide range of environmental and biological implications. For instance, studies on the neurotoxicity of brominated flame retardants (BFRs) and their hydroxylated derivatives have raised concerns regarding their effects on the developing nervous system, indicating the importance of understanding the biological activities and toxicological profiles of related chemical structures (Dingemans et al., 2011). Additionally, the exploration of benzofuran and its derivatives, which share a structural motif with the compound , has revealed their potential as antimicrobial agents, further emphasizing the compound's relevance in the development of new therapeutic agents (Hiremathad et al., 2015).

Toxicological Considerations

Understanding the toxicological aspects of chemical compounds closely related to 2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide is crucial for assessing their safety profile. For example, acetaminophen, a widely used analgesic, has been scrutinized for its potential to cause acute liver failure at high doses, highlighting the importance of evaluating the toxicological risks associated with the use of similar compounds (Brune et al., 2015).

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(8-methoxy-6-oxobenzo[c]chromen-3-yl)oxyacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO5/c1-20-9-2-4-11-12-5-3-10(21-8-15(17)18)7-14(12)22-16(19)13(11)6-9/h2-7H,8H2,1H3,(H2,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARRZNKXVABNJNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3=C(C=C(C=C3)OCC(=O)N)OC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

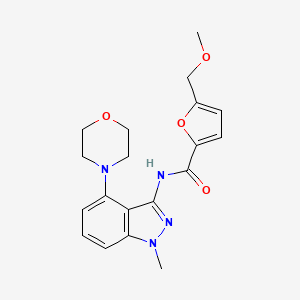

![3-methyl-6-{3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyridazine](/img/structure/B5556728.png)

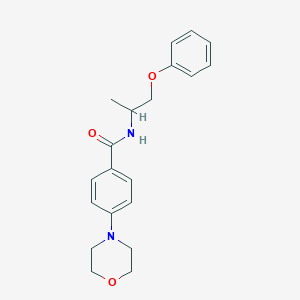

![(1R*,5R*)-6-[(1-propyl-1H-imidazol-2-yl)methyl]-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5556750.png)

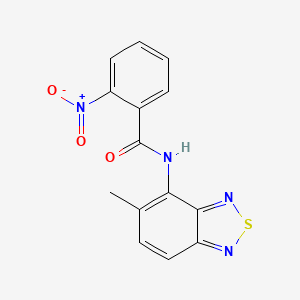

![5-{[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]methyl}-2,1,3-benzoxadiazole dihydrochloride](/img/structure/B5556768.png)

![3-{[(3,4-dihydro-2H-chromen-6-ylmethyl)amino]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5556782.png)

![3-(tetrahydrofuran-3-yl)-5-{2-[5-(2-thienyl)-2-furyl]ethyl}-1,2,4-oxadiazole](/img/structure/B5556785.png)

![6-{[(4aS*,7aR*)-4-(cyclopropylmethyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B5556803.png)

![1-(3-chlorophenyl)-4-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}piperazine](/img/structure/B5556813.png)

![3-[2-(dimethylamino)ethyl]-8-[2-(methylamino)isonicotinoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5556822.png)

![N-({1-[2-(4-bromophenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5556827.png)